

An In-depth Technical Guide to the Known Toxicological Effects of 7-Acetylintermedine

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Compound of Interest

Compound Name: 7-Acetylintermedine

Cat. No.: B1226797

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Disclaimer: This document provides a summary of the known toxicological profile of **7-Acetylintermedine**. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also draws upon the well-established toxicological properties of the broader class of pyrrolizidine alkaloids (PAs). All information should be used for research and informational purposes only.

Executive Summary

7-Acetylintermedine is a pyrrolizidine alkaloid (PA), a class of natural compounds known for their significant toxicity, particularly hepatotoxicity. The available data for **7-Acetylintermedine**, primarily from its Globally Harmonized System (GHS) classification, indicates high acute toxicity via oral, dermal, and inhalation routes. While specific quantitative toxicity metrics such as LD50 (median lethal dose) and IC50 (half maximal inhibitory concentration) for **7-Acetylintermedine** are not readily available in the reviewed literature, the general toxicological profile of PAs suggests a mechanism involving metabolic activation in the liver to reactive pyrrolic metabolites. These metabolites are capable of forming adducts with cellular macromolecules, including DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity. This guide summarizes the available hazard information for **7-Acetylintermedine** and provides an overview of the general toxicological testing methodologies and metabolic pathways relevant to this class of compounds.

Quantitative Toxicity Data

Specific quantitative toxicological data for **7-Acetylintermedine** is limited. However, its hazard classification provides a qualitative assessment of its high acute toxicity.

Table 1: GHS Hazard Classification for **7-Acetylintermedine**[\[1\]](#)

Hazard Statement Code	Hazard Statement Description	Hazard Class
H300	Fatal if swallowed	Acute toxicity, oral
H310	Fatal in contact with skin	Acute toxicity, dermal
H330	Fatal if inhaled	Acute toxicity, inhalation

Data sourced from PubChem.[\[1\]](#)

General Toxicological Experimental Protocols

While specific experimental protocols for **7-Acetylintermedine** were not found, the following tables outline standard methodologies used to assess the toxicity of chemical compounds, including PAs.

Table 2: Overview of Common In Vitro and In Vivo Toxicological Assays

Assay Type	Endpoint Measured	Purpose
In Vitro Assays		
Ames Test	Gene mutations in bacteria	Screening for mutagenic potential.[2][3]
In Vitro Micronucleus Test	Chromosomal damage (clastogenicity and aneugenicity) in mammalian cells	Assessing genotoxicity.[4][5][6][7]
Comet Assay	DNA strand breaks in eukaryotic cells	Detecting DNA damage.[8][9][10][11][12]
MTT Assay	Cell viability and proliferation	Determining cytotoxicity.[13][14][15][16][17]
In Vivo Assays		
Acute Toxicity (e.g., OECD TG 420, 423, 425)	Mortality, clinical signs	Determining LD50 and acute systemic toxicity.
Repeated Dose Toxicity (e.g., OECD TG 407, 408)	Organ-specific toxicity, NOAEL (No-Observed-Adverse-Effect Level)	Evaluating toxicity after repeated exposure.
Carcinogenicity Bioassay (e.g., OECD TG 451)	Tumor incidence	Assessing carcinogenic potential over a long-term exposure.

Detailed Methodologies for Key Experiments

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[2][3]

- **Principle:** The assay uses several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test evaluates the ability of a substance to cause mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.[2]
- **Methodology:**

- Histidine-dependent bacterial strains are grown in a culture medium.
- The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[\[2\]](#) The S9 fraction is included to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.
- The treated bacteria are plated on a minimal agar medium lacking histidine.
- The plates are incubated for 48-72 hours.
- The number of revertant colonies (colonies that have mutated and can now grow without added histidine) is counted and compared to the number of spontaneous revertant colonies on control plates.[\[3\]](#)[\[18\]](#)[\[19\]](#)
- Interpretation: A significant increase in the number of revertant colonies in the presence of the test substance indicates that it is mutagenic.

This assay is used to detect chromosomal damage.

- Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. Their presence is an indicator of genotoxic events.[\[4\]](#)
- Methodology:
 - Mammalian cells (e.g., human lymphocytes, CHO, V79, or TK6 cells) are cultured in vitro. [\[4\]](#)[\[20\]](#)
 - The cells are treated with the test substance at various concentrations, with and without metabolic activation (S9 fraction).
 - Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment. [\[5\]](#)[\[6\]](#)[\[7\]](#)
 - After an appropriate incubation period, the cells are harvested, fixed, and stained.

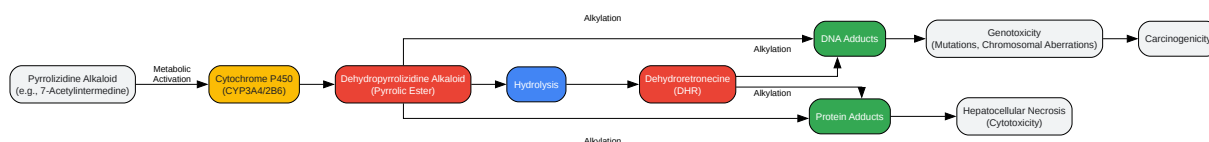
- The frequency of micronuclei in the binucleated cells is determined by microscopic analysis.
- Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity for pyrrolizidine alkaloids, including likely 7-**Acetylintermedine**, involves metabolic activation in the liver.

Metabolic Activation of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are pro-toxins that require metabolic activation by cytochrome P450 enzymes in the liver to exert their toxic effects.^{[21][22]}



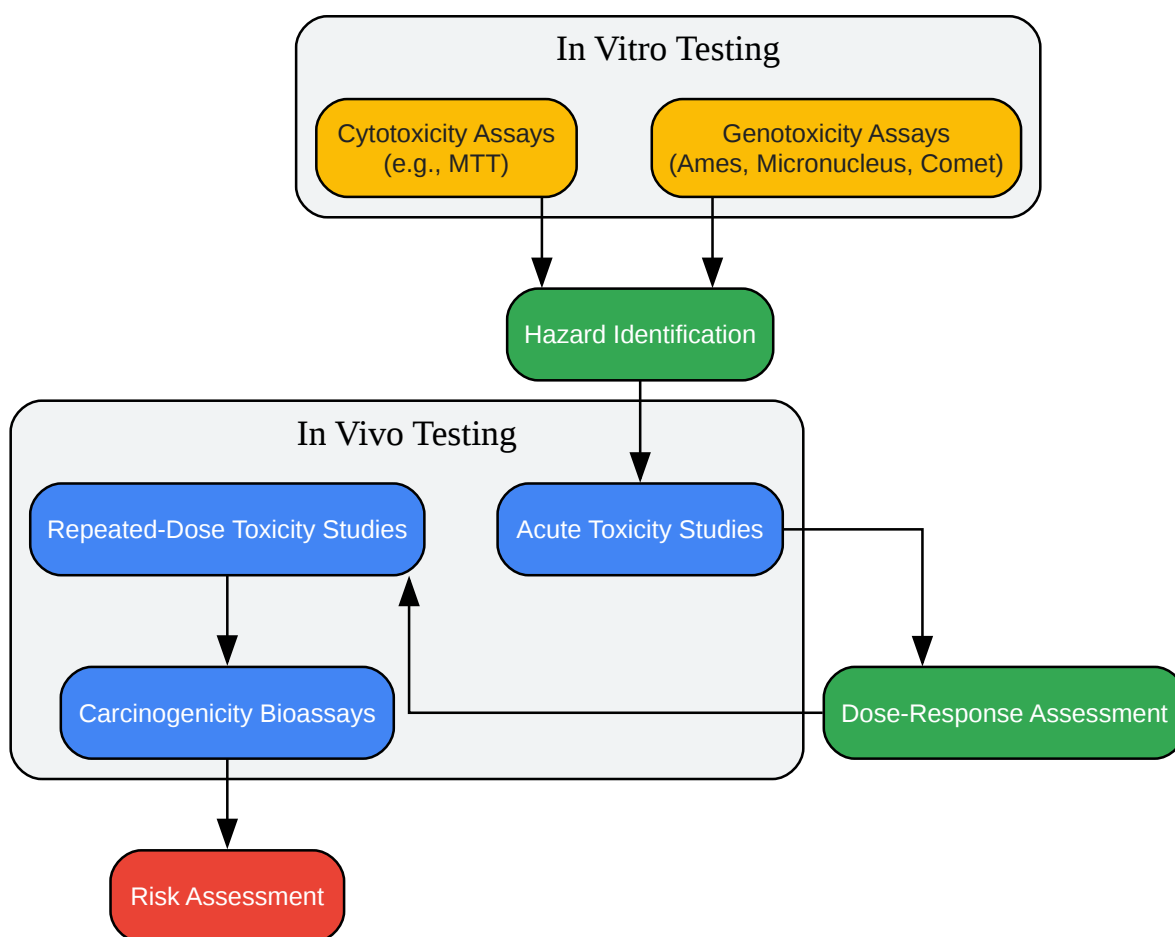
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Caption: Metabolic activation of pyrrolizidine alkaloids.

The initial step is the oxidation of the PA by hepatic cytochrome P450 enzymes to form a highly reactive dehydropyrrolizidine alkaloid (pyrrolic ester).^{[23][24][25]} This electrophilic metabolite can then be hydrolyzed to dehydroretronecine (DHR), another reactive electrophile. Both the pyrrolic ester and DHR can readily form covalent adducts with cellular nucleophiles, including DNA and proteins.^[22] The formation of DNA adducts is believed to be the primary cause of the genotoxicity and carcinogenicity of PAs, while protein adducts contribute to cytotoxicity and organ damage, particularly in the liver.^[22]

Experimental and Logical Workflows

The assessment of a chemical's toxicity typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.



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Caption: General workflow for toxicological testing.

This workflow begins with in vitro screening for cytotoxicity and genotoxicity. Positive findings in these initial tests often trigger further investigation through in vivo studies to determine systemic toxicity and carcinogenic potential. The data from these studies are then used for hazard identification, dose-response assessment, and ultimately, risk assessment.

Conclusion

7-Acetylintermedine is classified as a highly toxic substance. While specific quantitative toxicological data and dedicated experimental protocols for this compound are not widely available, its classification as a pyrrolizidine alkaloid provides a strong basis for understanding its likely toxicological profile. The primary concern with PAs is their capacity for metabolic activation in the liver to reactive metabolites that can cause severe hepatotoxicity, genotoxicity, and carcinogenicity. Researchers and drug development professionals working with **7-Acetylintermedine** or related compounds should exercise extreme caution and adhere to stringent safety protocols. Further research is warranted to fully characterize the specific toxicological properties of **7-Acetylintermedine**.

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